molecular formula C₃₃H₄₄N₂O₁₁S B1157428 Desbutyl Dronedarone N-ß-D-Glucuronide

Desbutyl Dronedarone N-ß-D-Glucuronide

Cat. No.: B1157428
M. Wt: 676.77
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Desbutyl Dronedarone N-ß-D-Glucuronide is a phase II metabolite of dronedarone, a potent antiarrhythmic drug. It is formed via N-glucuronidation catalyzed by UDP-glucuronosyltransferases (UGTs), where a glucuronic acid moiety is conjugated to the nitrogen atom of the desbutyl dronedarone metabolite. Its molecular formula is C₃₃H₄₄N₂OS (molecular weight: 516.75 g/mol) . This metabolite is pharmacologically less active than the parent drug but plays a critical role in dronedarone’s clearance and bioavailability. The U.S. FDA recommends administering dronedarone with food to enhance its absorption and subsequent metabolism, including the formation of this glucuronide .

Properties

Molecular Formula

C₃₃H₄₄N₂O₁₁S

Molecular Weight

676.77

Origin of Product

United States

Comparison with Similar Compounds

Structural and Metabolic Comparisons

Table 1: Structural and Metabolic Properties of Selected N-Glucuronides

Compound Molecular Formula Molecular Weight (g/mol) Key Enzymes Involved Metabolic Role
Desbutyl Dronedarone N-ß-D-Glucuronide C₃₃H₄₄N₂OS 516.75 UGTs (isoform not specified) Inactive metabolite, enhances clearance
Trifluoperazine N-ß-D-Glucuronide C₂₇H₃₂F₃N₃O₆S 583.62 UGT1A4 Detoxification, increased solubility
Amitriptyline N-Glucuronide C₂₈H₃₅N₂O₆⁺ 495.59 (as inner salt) UGT1A3, UGT1A4 Inactive metabolite, renal excretion
Dapsone N-ß-D-Glucuronide C₁₂H₁₅N₂O₆S 339.32 UGT1A1 Detoxification, reduced toxicity

Key Observations:

  • Structural Differences : this compound has a larger hydrophobic core (benzofuran and dibutylamine groups) compared to smaller aromatic amines like dapsone or trifluoperazine. This influences solubility and protein-binding tendencies .
Pharmacokinetic and Analytical Comparisons

Table 2: Pharmacokinetic and Detection Methods

Compound Bioactivity Detection Method Clinical Significance
This compound Low pharmacological activity HPLC/MS/MS with HSiCl₃ reactions Marker for dronedarone compliance
Carvedilol N-β-D-Glucuronide Inactive HPLC/ion trap with HSiCl₃ Differentiated from O-glucuronides via diagnostic ions
Mycophenolic Acid Acyl-β-D-Glucuronide Immunosuppressive LC-MS/MS Active metabolite with therapeutic monitoring needs
Acetaminophen O-β-D-Glucuronide Inactive Reverse-phase HPLC Major detoxification pathway

Key Observations:

  • Analytical Differentiation: this compound can be distinguished from O-glucuronides (e.g., acetaminophen O-glucuronide) using ion/molecule reactions with HSiCl₃, which selectively generate [M − H + HSiCl₃−2HCl]⁻ ions for N-glucuronides .
  • Pharmacokinetic Role: Unlike mycophenolic acid’s acyl-glucuronide (which retains activity), this compound is solely a clearance metabolite, aligning with most N-glucuronides’ role in detoxification .
Stability and Toxicity Profile
  • N-Glucuronides vs. O-Glucuronides: N-Glucuronides (e.g., dronedarone, dapsone) are generally less stable than O-glucuronides (e.g., acetaminophen, morphine-3-β-D-glucuronide) under acidic conditions, as seen in , where glucuronic acid was released via hydrolysis of N-glucuronides .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.